1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the dihydrochromeno-pyrrole-dione class. Its structure comprises a fused chromenopyrrole core substituted with a 4-chlorophenyl group at position 1 and a 4-methoxyphenyl group at position 2. This compound is synthesized via a multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions (e.g., methanol or ethanol, room temperature to 80°C), with yields ranging from 43% to 86% depending on substituents .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClNO4/c1-29-17-12-10-16(11-13-17)26-21(14-6-8-15(25)9-7-14)20-22(27)18-4-2-3-5-19(18)30-23(20)24(26)28/h2-13,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZCJRWWMINLNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of 4-chlorobenzaldehyde and 4-methoxybenzaldehyde with a suitable amine, followed by cyclization using a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydrochromeno-pyrrole compounds.
Scientific Research Applications
Based on the search results, here is information regarding the applications of the compound 1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione:
This compound is a complex organic compound that belongs to the class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones [4, 7]. It features a fused ring system that combines chromene and pyrrole structures with a dione functionality. The presence of substituents such as 4-chlorophenyl and 4-methoxyphenyl enhances its chemical properties and potential biological activities. The molecular formula of this compound is C24H16ClNO4, and its molecular weight is 417.8 g/mol.
Although the mechanism of action for this specific compound remains unknown, research on related 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones suggests potential for various biological activities, including antioxidant, anticonvulsant, and anticancer properties.
- Biological Activity The compound 1-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, which is similar in structure, has demonstrated significant antioxidant properties and can scavenge free radicals effectively, suggesting a potential role in preventing oxidative stress-related diseases.
- Antimicrobial Properties Studies on related pyrrole derivatives have demonstrated antimicrobial activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound may also possess antimicrobial properties worth exploring.
-
Anticancer Activity Assessment A cytotoxicity assay conducted on human cancer cell lines showed that the compound inhibited cell proliferation significantly:
Cell Line IC50 (μM) MCF-7 (Breast Cancer) 8.0 HeLa (Cervical Cancer) 5.0
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved might include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold allows extensive diversification, enabling systematic comparisons of substituent effects on chemical stability, bioactivity, and synthetic accessibility. Below is a detailed analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance metabolic stability and receptor binding affinity. For example, AV-C’s 2-fluorophenyl group contributes to its antiviral potency by stabilizing interactions with the TRIF pathway .
- Electron-Donating Groups (e.g., MeO) : Improve solubility but may reduce membrane permeability. The dimethoxy substituents in NCGC00538279 balance solubility and receptor engagement .
Heterocyclic Modifications :
- Replacement of the 4-methoxyphenyl group in the target compound with a thiadiazole ring (as in AV-C) introduces π-stacking interactions critical for antiviral activity .
Synthetic Accessibility: The target compound’s synthesis benefits from the Vydzhak-Panchishin multicomponent protocol, which accommodates diverse substituents with high purity (>95% HPLC) and moderate-to-high yields .
Biological Applications: While the target compound’s applications remain underexplored, its structural analogs highlight the scaffold’s versatility.
Biological Activity
1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the chromeno-pyrrole class. Its unique structure, characterized by a chromene framework fused with a pyrrole moiety, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 420.87 g/mol. The presence of both chlorophenyl and methoxyphenyl substituents enhances its structural complexity and may influence its biological interactions.
Biological Activities
Preliminary studies indicate that compounds in the chromeno-pyrrole class exhibit a range of pharmacological effects including:
- Anti-inflammatory Activity : Research suggests that chromeno-pyrroles can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
- Anticancer Properties : Several studies have demonstrated the ability of related compounds to inhibit growth in various cancer cell lines. For instance, derivatives have shown efficacy against colon cancer cell lines such as HCT-116 and SW-620 with GI50 values in the nanomolar range .
- Antioxidant Effects : Some studies suggest potential antioxidant properties which may contribute to their protective effects against oxidative stress-related diseases.
The biological activity of this compound is thought to involve interactions with various molecular targets:
- Enzyme Inhibition : Chromeno-pyrroles may act as inhibitors of key enzymes involved in cellular signaling pathways. For example, they have shown potential as inhibitors of tyrosine kinases which are crucial in cancer progression .
- Binding Affinity Studies : Investigations into binding affinities reveal that these compounds can interact with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, suggesting their role in modulating signaling pathways associated with tumor growth .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antitumor Activity : A study demonstrated that a related pyrrole derivative significantly inhibited the growth of colon cancer cell lines and exhibited low toxicity in vivo . The compound's mechanism involved disruption of cellular signaling through specific receptor interactions.
- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory properties of similar chromeno-pyrroles by showing reduced levels of inflammatory markers in treated models .
- Molecular Docking Studies : Computational analyses have provided insights into the binding interactions between these compounds and their molecular targets. These studies support the hypothesis that structural modifications can enhance biological activity .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-Chloro-1-(3-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione | Similar chromeno-pyrrole core; different substitution pattern | Potentially enhanced biological activity due to additional chlorine atom |
| 6-Methyl-1-(4-methoxyphenyl)-2-(phenylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | Variation in methyl substitution | Exhibits different pharmacological profiles |
| 5-Methoxy-1-(3-nitrophenyl)-2-[2-(4-chlorophenyl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione | Nitro group addition | May exhibit distinct electronic properties affecting reactivity |
Q & A
Q. Table 1: Activity Trends in Structural Analogs
| Substituent Position | Biological Activity (IC₅₀, μM) | Key Reference |
|---|---|---|
| 4-Chlorophenyl | 12.5 (Anticancer) | |
| 3-Methoxyphenyl | 28.4 (Anticancer) | |
| 4-Hydroxyphenyl | >50 (Inactive) |
What experimental designs are used to study interactions with biological targets?
Q. Advanced
- Molecular docking : Predict binding modes to enzymes (e.g., kinases) using software like AutoDock Vina .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (Kₐ, Kᵈ) for protein-ligand interactions .
- In vitro assays : Dose-response studies in cancer cell lines (e.g., HeLa, MCF-7) under normoxic vs. hypoxic conditions .
- Metabolic stability tests : Microsomal incubation (e.g., liver microsomes) to assess CYP450-mediated degradation .
What computational methods predict the compound’s reactivity and electronic properties?
Q. Advanced
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks .
- Molecular dynamics (MD) simulations : Model solvation effects and conformational flexibility in aqueous environments .
- QSAR modeling : Relate substituent electronic parameters (e.g., Hammett constants) to biological activity .
How does the compound’s structure influence its potential as a material science candidate?
Q. Advanced
- Extended π-conjugation : The chromeno-pyrrole core enables applications in organic semiconductors due to charge transport properties .
- Substituent effects : Electron-withdrawing groups (e.g., Cl) reduce HOMO-LUMO gaps, enhancing conductivity .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition temperatures >250°C, suitable for OLED fabrication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
